ALB-127158(a)
ALB-127158(a)
ALB-127158A, also known as ALB-127158(a), is a MCH1 antagonist for the treatment of obesity. Preclinical studies demonstrated that the compound produced significant weight loss in rodents. ALB-127158(a) may be a potential treatment for IBD. This example demonstrates how using data from the preclinical studies is possible to build decision points into an early clinical development plan that will allow early assessment of potential efficacy and allow timely go/no go decisions.
Brand Name:
Vulcanchem
CAS No.:
1173154-32-9
VCID:
VC0517836
InChI:
InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3
SMILES:
CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F
Molecular Formula:
C23H21FN4O2
Molecular Weight:
404.4 g/mol
ALB-127158(a)
CAS No.: 1173154-32-9
Cat. No.: VC0517836
Molecular Formula: C23H21FN4O2
Molecular Weight: 404.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ALB-127158A, also known as ALB-127158(a), is a MCH1 antagonist for the treatment of obesity. Preclinical studies demonstrated that the compound produced significant weight loss in rodents. ALB-127158(a) may be a potential treatment for IBD. This example demonstrates how using data from the preclinical studies is possible to build decision points into an early clinical development plan that will allow early assessment of potential efficacy and allow timely go/no go decisions. |
|---|---|
| CAS No. | 1173154-32-9 |
| Molecular Formula | C23H21FN4O2 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 |
| Standard InChI Key | VUUUHLIHQHVLLE-UHFFFAOYSA-N |
| SMILES | CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F |
| Canonical SMILES | CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F |
| Appearance | Solid powder |
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